REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14])[cH:6][cH:7]1.[CH2:16]([Al+:17][CH2:18][CH:19]([CH3:20])[CH3:21])[CH:22]([CH3:23])[CH3:24].[Cl:25][CH2:26][Cl:27].[H-:15]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([CH:8]([CH2:9][OH:10])[CH3:14])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)c1ccc(Br)cc1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(CO)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |